Asexual Blood-Stage Potency: NITD609 vs. Lumefantrine, Artemether & Primaquine Against Drug-Sensitive and Chloroquine-Resistant P. falciparum
In a direct head-to-head 72-hour SYBR Green I-based in vitro assay, NITD609 demonstrated markedly superior asexual blood-stage potency against both the chloroquine-sensitive NF54 strain and the chloroquine-resistant K1 strain compared with the standard-of-care partner drugs lumefantrine and artemether, and the transmission-blocking agent primaquine [1]. Against NF54, the NITD609 IC₅₀ of 0.5 ± 0.1 nM represents a 5.6-fold improvement over lumefantrine (2.8 ± 0.7 nM) and a 7.0-fold improvement over artemether (3.5 ± 1.0 nM). Against K1, NITD609 maintained sub-nanomolar potency (0.6 ± 0.2 nM), whereas primaquine required concentrations exceeding 550 nM [1].
| Evidence Dimension | Asexual blood-stage IC₅₀ against P. falciparum laboratory strains |
|---|---|
| Target Compound Data | NITD609 IC₅₀: 0.5 ± 0.1 nM (NF54, chloroquine-sensitive); 0.6 ± 0.2 nM (K1, chloroquine-resistant) |
| Comparator Or Baseline | Lumefantrine IC₅₀: 2.8 ± 0.7 nM (NF54), 1.1 ± 0.2 nM (K1); Artemether IC₅₀: 3.5 ± 1.0 nM (NF54), 2.2 ± 0.3 nM (K1); Primaquine IC₅₀: 1,191 ± 276 nM (NF54), 557 ± 183 nM (K1) |
| Quantified Difference | vs. lumefantrine: 5.6-fold more potent (NF54); vs. artemether: 7.0-fold more potent (NF54); vs. primaquine: >2,300-fold more potent (NF54) |
| Conditions | 72-hour SYBR Green I-based proliferation assay; P. falciparum strains NF54 and K1; data from ≥3 independent experiments; mean ± SD |
Why This Matters
Sub-nanomolar potency against both chloroquine-sensitive and chloroquine-resistant strains enables lower effective doses, potentially reducing pill burden and cost of goods compared with less potent partner drugs like lumefantrine.
- [1] van Pelt-Koops JC, Pett HE, Graumans W, et al. The spiroindolone drug candidate NITD609 potently inhibits gametocytogenesis and blocks Plasmodium falciparum transmission to Anopheles mosquito vector. Antimicrob Agents Chemother. 2012;56(7):3544-3548. doi:10.1128/AAC.06377-11 View Source
